N-[3-(2-fluorophenoxy)propyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide
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Overview
Description
N-[3-(2-fluorophenoxy)propyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide is a useful research compound. Its molecular formula is C20H23FN2O4S and its molecular weight is 406.47. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Characterization
N-[3-(2-fluorophenoxy)propyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide, due to its complex chemical structure, is likely involved in research areas focusing on the synthesis and characterization of novel compounds with potential biological activities. The detailed structure suggests it could be related to compounds like modafinil and its derivatives, which are known for their cognitive-enhancing properties (Dowling et al., 2017). These substances have been extensively studied for their thermal degradation and analytical challenges, highlighting the importance of robust analytical methods in pharmaceutical research.
Anticancer and Anti-Inflammatory Research
Compounds structurally similar to this compound have been evaluated for their anticancer, anti-inflammatory, and analgesic activities. For instance, a series of 2-(substituted phenoxy) acetamide derivatives have shown promising results in these areas, with specific derivatives displaying significant anticancer activity against certain cancer cell lines (Rani et al., 2014). This suggests that this compound and its analogs could be of interest in the development of new therapeutic agents targeting cancer and inflammation.
Neuropharmacological Applications
Considering the similarities to modafinil and its analogs, research on this compound might extend into neuropharmacology, specifically focusing on cognitive enhancement and the treatment of sleep disorders. Modafinil and related compounds act by modulating neurotransmitter systems, including dopamine and norepinephrine transporters, which are implicated in wakefulness and cognitive processes (Madras et al., 2006). Investigating this compound in this context could uncover new insights into the mechanisms underlying cognitive enhancement and potential therapeutic applications.
Enzymatic and Metabolic Studies
Compounds with structural features similar to this compound are also valuable in studies exploring enzymatic reactions and drug metabolism. For example, the chemoselective acetylation of amino phenols, relevant to the synthesis of antimalarial drugs, demonstrates the significance of understanding enzyme-catalyzed reactions in drug development (Magadum & Yadav, 2018). Such research can provide essential knowledge for designing more effective and safer pharmaceutical compounds by optimizing their metabolic profiles and minimizing toxic metabolites.
Immunomodulatory Effects
Research on sulfonamide derivatives, including those structurally related to this compound, indicates potential applications in immunology. Compounds like CL 259,763 have shown the ability to modify the reactivity of lymphoid cell populations and enhance the immune response to tumors (Wang et al., 2004). This highlights the potential of this compound in the development of new immunomodulatory therapies.
Future Directions
Properties
IUPAC Name |
N-[3-(2-fluorophenoxy)propyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O4S/c1-16-7-9-17(10-8-16)11-14-28(25,26)23-15-20(24)22-12-4-13-27-19-6-3-2-5-18(19)21/h2-3,5-11,14,23H,4,12-13,15H2,1H3,(H,22,24)/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMSSBNDJOUUCQ-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)NCCCOC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)NCCCOC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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